molecular formula C4H7F3O2 B139632 (S)-4,4,4-Trifluorobutane-1,3-diol CAS No. 135154-88-0

(S)-4,4,4-Trifluorobutane-1,3-diol

Cat. No.: B139632
CAS No.: 135154-88-0
M. Wt: 144.09 g/mol
InChI Key: SCLIIHMYYAHRGK-VKHMYHEASA-N
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Description

(S)-4,4,4-Trifluorobutane-1,3-diol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with hydroxyl groups on the first and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4,4-Trifluorobutane-1,3-diol typically involves the fluorination of butane derivatives. One common method is the reaction of 4,4,4-trifluorobutanal with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield the desired diol. The reaction is carried out in an appropriate solvent, such as methanol, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and advanced fluorination techniques can optimize the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4,4-Trifluorobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to yield tetrahydrofuran derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4,4,4-Trifluorobutanone.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Fluorine-substituted amines or thiols.

Scientific Research Applications

(S)-4,4,4-Trifluorobutane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4,4,4-Trifluorobutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutanol: Lacks the second hydroxyl group, making it less versatile in certain reactions.

    1,1,1-Trifluoropropane-2,3-diol: Shorter carbon chain, leading to different chemical properties and reactivity.

    2,2,2-Trifluoroethanol: Smaller molecule with distinct physical and chemical characteristics.

Uniqueness

(S)-4,4,4-Trifluorobutane-1,3-diol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct reactivity and stability

Properties

IUPAC Name

(3S)-4,4,4-trifluorobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIIHMYYAHRGK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282619
Record name 1,3-Butanediol, 4,4,4-trifluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135154-88-0
Record name 1,3-Butanediol, 4,4,4-trifluoro-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135154-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol, 4,4,4-trifluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dihydroxy-1,1,1-trifluorobutane (3) is prepared by sequential reduction of ethyl 4,4,4-trifluoroacetoacetate then ethyl 3-hydroxyl-4,4,4-trifluorobutyrate. Any effective reducing agent can be used. Most preferably, the reactions are conducted as follows. To a solution of ethyl 4,4,4-trifluoroacetoacetate (1) (18.4 g, 100 mmol) in ether (200 mL) is added sodium borohydride (NaBH4) (4 g, 105 mmol) in several portions over a period of 30 min at 0°-5° C. The reaction mixture is stirred at 0°-5° C. for 1 hour and at room temperature overnight. Hydrochloric acid (10%, 100 mL) is carefully added and the solid is removed by filtration. The aqueous layer is extracted with ether (150 mL) and the combination is dried over Na2SO4, filtered and evaporated to give 18.0 g clear liquid (98%). The liquid comprises ethyl 3-hydroxy-4,4,4-trifluorobutyrate (2) (M. Tordeux and C. Wakselman, J. Fluorine Chem., 20:301-306 (1982). The solution of the liquid in ether (50 mL) is added to a suspension of lithium aluminum hydride (6 g, 0.157 mol) in ether (50 mL) at 0°-5° C. for 80 minutes. After being stirred overnight at room temperature, 100 mL of 10% HCl is very carefully added to decompose excessive lithium aluminum hydride (LiAlH4). The aqueous residue is extracted by ether or ethyl acetate (2×150 mL) and the combination dried, filtered and evaporated to afford 12.6 g clear liquid of 2,4-dihydroxy-1,1,1-trifluorobutane (FIG. 1, (3)). The above procedure was conducted and a yield of 88% obtained. The boiling point of compound (3) was 51.5°-54.0° C./0.32 mmHg. The structure was verified with 1H Nuclear Magnetic Resonance (1HNMR) as follows: (CDCl3 /TMS): δ8 6.05 (d, J=6.6 Hz, 1H, 2-OH), 4.60 (s, 1H, 4-OH), 4.03 (m, 1H, CH), 3.56 (s, 2H, 4--CH2), 1.59 (m, 2H, 3-CH2) ppm. This compound was previously described by M. Tordeux, et al., J. Fluorine Chem. 20:301-306 (1982).
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